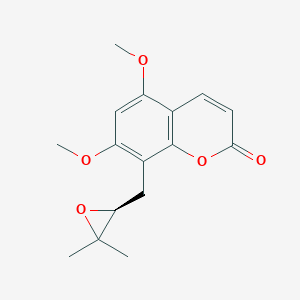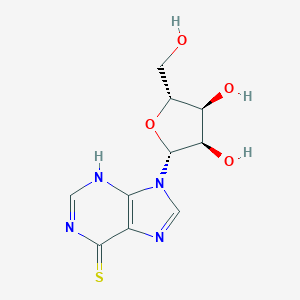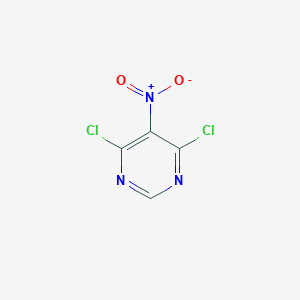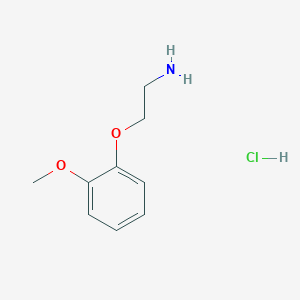
3,4-Bis(benzyloxy)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-Bis(benzyloxy)benzaldehyde and its derivatives often involves multi-step organic reactions, starting from readily available benzaldehydes. While specific synthesis routes for 3,4-Bis(benzyloxy)benzaldehyde are not directly detailed in the provided studies, analogous compounds such as 1,4-bis((aryl-1H-1,2,3-triazole-4-yl)methoxy)benzaldehydes have been synthesized using click reactions, which could imply similar synthetic approaches could be adapted for 3,4-Bis(benzyloxy)benzaldehyde (Sravanthi et al., 2023).
Molecular Structure Analysis
The molecular structure of organic compounds like 3,4-Bis(benzyloxy)benzaldehyde is crucial for understanding their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures. For instance, studies on related bisphenols and bisaldehydes have utilized X-ray crystallography to reveal the solid-state conformations and molecular arrangements of these compounds, offering insights that could be applicable to 3,4-Bis(benzyloxy)benzaldehyde (Ferguson et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 3,4-Bis(benzyloxy)benzaldehyde can be inferred from studies on similar compounds. For example, bis(trimethylsiloxy)-1,1-butadiène-1,3 and related compounds have been shown to undergo reactions with benzaldehyde, suggesting that 3,4-Bis(benzyloxy)benzaldehyde could similarly participate in various organic transformations, such as cycloadditions, condensations, and oxidation-reduction reactions (Bellassoued et al., 1988).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and polymorphism, are essential for their practical application. For analogs like 3,5-bis(decyloxy)benzaldehyde, differential scanning calorimetry and polarized light thermo microscopy have been used to characterize polymorphic behavior, indicating that similar methodologies could provide valuable insights into the physical properties of 3,4-Bis(benzyloxy)benzaldehyde (Arranja et al., 2014).
Chemical Properties Analysis
The chemical properties of 3,4-Bis(benzyloxy)benzaldehyde, such as reactivity towards nucleophiles, electrophiles, and radicals, can be explored through its involvement in various chemical reactions. Studies on bis(aldehyde) monomers and their conductive polyazomethines highlight the potential of such compounds in forming electrically conductive materials, suggesting that 3,4-Bis(benzyloxy)benzaldehyde may also possess unique chemical properties useful in the synthesis of novel materials (Hafeez et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties :
- A study by Arranja et al. (2014) discusses the polymorphic behavior of a related compound, 3,5-bis(decyloxy)benzaldehyde, which is a precursor to long-chain amphiphilic BODIPYs, exhibiting four identified polymorphs (Arranja et al., 2014).
- Wu et al. (2009) developed an ultrasound-assisted Wittig reaction for synthesizing 5-alkyl- and 5-alkenyl-resorcinols from 3,5-bis(benzyloxy)benzaldehyde, achieving yields of 62-72% (Wu et al., 2009).
Catalysis and Organic Reactions :
- Shi and Wei (2005) demonstrated that bis-quaternary phosphonium peroxotungstates, which can be derived from compounds like 3,4-Bis(benzyloxy)benzaldehyde, are effective catalysts in the oxidation of alcohols like benzyl alcohol and cyclohexanol (Shi & Wei, 2005).
Materials Science and Electronics :
- Hafeez et al. (2019) researched bis-aldehyde monomers, such as 3,4-Bis(benzyloxy)benzaldehyde, and their applications in creating electrically conductive pristine polyazomethines, which have potential in novel materials and applications (Hafeez et al., 2019).
Pharmacology and Biomedical Applications :
- Barut et al. (2019) investigated novel water-soluble BODIPY compounds, which can be derived from 3,4-Bis(benzyloxy)benzaldehyde, for their potential as photosensitizers in treating colorectal cancer (Barut et al., 2019).
Eigenschaften
IUPAC Name |
3,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLXZHBWVFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202871 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)benzaldehyde | |
CAS RN |
5447-02-9 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-bis(benzyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-BIS(BENZYLOXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36FJ659RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)











